5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
Description
Significance of Nitrogen-Containing Fused Heterocycles in Chemical Research
Nitrogen-containing fused heterocycles are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. This structural arrangement imparts a unique three-dimensional architecture and a distinct electronic distribution, which are often key to their diverse chemical and biological activities. rsc.orgnih.gov These scaffolds are integral to the structure of many biologically important molecules, including alkaloids and nucleic acids. nih.gov In medicinal chemistry, the presence of nitrogen atoms can facilitate crucial interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. nih.gov
Overview of Imidazo[1,2-a]pyridine (B132010) Core Structures
The imidazo[1,2-a]pyridine core is a bicyclic system composed of a pyridine (B92270) ring fused to an imidazole (B134444) ring. This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.orgasianpubs.org The inherent aromaticity and the presence of two nitrogen atoms in different electronic environments contribute to its unique chemical properties. A number of commercially available drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance. cbijournal.comresearchgate.net The development of synthetic methodologies to access this core structure is an active area of research, with numerous strategies being employed, including condensation reactions, multicomponent reactions, and transition metal-catalyzed cross-couplings. asianpubs.orgresearchgate.net
The Strategic Role of Substituents in Modulating Chemical Behavior and Synthetic Pathways
The chemical behavior and synthetic utility of the imidazo[1,2-a]pyridine core can be significantly modulated by the nature and position of its substituents. The introduction of different functional groups onto the heterocyclic framework can influence its electronic properties, steric hindrance, and reactivity. For instance, electron-donating or electron-withdrawing groups can alter the nucleophilicity or electrophilicity of various positions on the ring system, thereby directing the course of subsequent chemical transformations.
In the case of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine , the substituents play a crucial role. The two methyl groups at the 2- and 3-positions influence the steric environment and electronic nature of the imidazole ring. The bromine atom at the 5-position is of particular synthetic interest. Halogen atoms, such as bromine, are versatile functional handles in organic synthesis, serving as key precursors for a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. mdpi.comnih.gov The presence of the bromine atom at the C5 position of the pyridine ring provides a reactive site for such transformations, allowing for the further elaboration and diversification of the imidazo[1,2-a]pyridine scaffold. mdpi.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 69214-17-1 | bldpharm.com |
| Molecular Formula | C₉H₉BrN₂ | bldpharm.com |
| Molecular Weight | 225.09 g/mol | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-8(10)4-3-5-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDBWBSPQZKMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511544 | |
| Record name | 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-17-1 | |
| Record name | 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2,3 Dimethylimidazo 1,2 a Pyridine and Its Derivatives
Classical and Established Synthetic Approaches for Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine (B132010) core has been a subject of extensive research, leading to the development of several robust synthetic methods. These are broadly categorized into condensation reactions, multicomponent reactions, and various cyclization strategies.
Condensation Reactions
One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds. asianpubs.orgsciforum.netresearchgate.netrsc.org This approach, often referred to as the Tschitschibabin reaction, forms the bedrock of imidazo[1,2-a]pyridine synthesis.
The fundamental reaction involves the nucleophilic attack of the endocyclic nitrogen of a 2-aminopyridine (B139424) onto the electrophilic carbon of an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. researchgate.netacs.orggeorgiasouthern.edu The versatility of this method lies in the commercial availability of a wide array of substituted 2-aminopyridines and α-halocarbonyls, allowing for the introduction of various substituents onto the resulting imidazo[1,2-a]pyridine ring. asianpubs.orgsciforum.net
The reaction conditions are typically straightforward, often involving heating the reactants in a suitable solvent such as ethanol (B145695) or DMF, sometimes in the presence of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. google.com Water has also been utilized as a green solvent for this transformation, in some cases proceeding without the need for a catalyst. asianpubs.orgresearchgate.net
A variety of α-halocarbonyl compounds can be used, including α-haloketones and α-haloaldehydes, leading to the formation of 2-substituted or 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org For instance, the reaction with α-bromoacetophenone derivatives yields 2-arylimidazo[1,2-a]pyridines. acs.org
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials, thereby offering high atom economy and operational simplicity. sciforum.netnih.govrsc.orgnih.gov Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines. sciforum.netnih.govrsc.org
A prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govrug.nlresearchgate.netresearchgate.net This three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. sciforum.netnih.govrug.nlresearchgate.netresearchgate.net The reaction is typically catalyzed by a Lewis or Brønsted acid, with scandium triflate being a commonly used catalyst. nih.gov
The GBB reaction offers a high degree of molecular diversity, as a wide range of commercially available aldehydes and isocyanides can be employed, allowing for the introduction of various substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core. rug.nlresearchgate.net The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by aromatization to yield the final product. researchgate.net Recent advancements have focused on developing more environmentally friendly conditions and expanding the scope of the reaction. nih.gov A one-pot GBB reaction followed by a Suzuki coupling has been reported, demonstrating the utility of this method for further functionalization, particularly with bromo-substituted starting materials. nih.gov
Cyclization Strategies from Diverse Precursors
Beyond the classical condensation and MCRs, a variety of cyclization strategies starting from different precursors have been developed for the synthesis of imidazo[1,2-a]pyridines. These methods often offer alternative pathways to access unique substitution patterns.
One such strategy involves the cyclization of N-propargyl-2-aminopyridines. For instance, the treatment of N-(prop-2-yn-1-yl)pyridin-2-amines can lead to the formation of the imidazo[1,2-a]pyridine skeleton through various activation methods. Another approach involves the domino aza-annulation/Diels-Alder cyclization of 2-(but-3-en-1-yn-1-yl)anilines, which, while leading to carbazoles, demonstrates the potential of enyne cyclizations in heterocyclic synthesis. nih.gov
Targeted Synthesis of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
The synthesis of the specific target molecule, This compound , can be envisioned through the application of the general synthetic methods described above. The most direct and classical approach would involve the condensation of a pre-brominated 2-aminopyridine with an appropriately substituted α-haloketone.
Specifically, the reaction of 6-bromo-2-aminopyridine with 3-bromo-2-butanone (B1330396) is the most logical route. In this reaction, the endocyclic nitrogen of 6-bromo-2-aminopyridine would act as the nucleophile, attacking the electrophilic carbon of 3-bromo-2-butanone. Subsequent intramolecular cyclization via the exocyclic amino group and dehydration would yield the desired This compound . While this specific reaction is not extensively documented, it follows the well-established principles of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis. The starting material, 6-bromo-2-aminopyridine, is commercially available. georgiasouthern.edusigmaaldrich.com
An alternative approach could be the bromination of 2,3-dimethylimidazo[1,2-a]pyridine . However, the regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine ring system generally favors the C3 position, making the selective introduction of a bromine atom at the C5 position challenging via this method. researchgate.netrsc.org
The Groebke–Blackburn–Bienaymé reaction could also be adapted for the synthesis of a precursor to the target molecule. For instance, a GBB reaction involving 6-bromo-2-aminopyridine , an appropriate aldehyde, and an isocyanide would yield a 6-bromo-3-aminoimidazo[1,2-a]pyridine derivative. However, the introduction of the two methyl groups at the 2 and 3 positions via a standard GBB protocol is not straightforward and would likely require a multi-step sequence.
Approaches Utilizing Brominated Pyridine (B92270) Precursors
A primary and logical approach to the synthesis of this compound involves the use of a brominated pyridine as the starting material. This strategy ensures the bromine atom is correctly positioned from the outset. The classical and most common synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone.
For the target molecule, the synthesis would commence with 2-amino-5-bromopyridine (B118841). This precursor can be reacted with 3-bromo-2-butanone in a suitable solvent. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromopyridine by the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic imidazo[1,2-a]pyridine system.
A general representation of this reaction is as follows:
Step 1: Nucleophilic Attack: The endocyclic nitrogen of 2-amino-5-bromopyridine attacks the α-carbon of 3-bromo-2-butanone, displacing the bromide ion to form a pyridinium (B92312) salt intermediate.
Step 2: Cyclization: The exocyclic amino group of the pyridinium salt then attacks the adjacent carbonyl carbon in an intramolecular fashion.
Step 3: Dehydration: The resulting intermediate readily dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.
This method is advantageous due to the commercial availability of various substituted 2-aminopyridines and α-haloketones, allowing for the synthesis of a diverse library of derivatives. For instance, reacting 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution can yield 6-bromoimidazo[1,2-a]pyridine. google.com While this specific example does not yield the dimethylated product, it illustrates the viability of using brominated pyridines as precursors.
Strategies for Regioselective Introduction of Methyl Substituents
The introduction of the two methyl groups at the C2 and C3 positions requires a specific α-haloketone, namely 3-bromo-2-butanone or a similar reagent. The regioselectivity of the cyclization is generally reliable, with the nitrogen of the 2-aminopyridine attacking the halogen-bearing carbon of the ketone, and the amino group condensing with the carbonyl group. This reliably places the methyl group from the acetyl portion of the ketone at the C2 position and the methyl group from the α-bromoethyl portion at the C3 position.
Alternatively, one can consider the functionalization of a pre-formed imidazo[1,2-a]pyridine core. For example, starting with 2-methylimidazo[1,2-a]pyridine, a subsequent methylation could be attempted. However, direct C-H methylation of the imidazo[1,2-a]pyridine ring can be challenging and may lead to a mixture of products. Therefore, the convergent approach of reacting the appropriately substituted 2-aminopyridine with the corresponding α-haloketone is generally preferred for achieving the desired 2,3-dimethyl substitution pattern.
An iron-catalyzed reaction has been reported for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins, showcasing a method for introducing a methyl group at the C3 position. organic-chemistry.org
Advanced and Sustainable Synthetic Protocols for Imidazo[1,2-a]pyridines
In recent years, the development of more efficient, sustainable, and versatile synthetic methods has been a major focus in organic chemistry. These advanced protocols offer significant advantages over traditional methods for the synthesis of imidazo[1,2-a]pyridines.
Transition Metal-Catalyzed Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of imidazo[1,2-a]pyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly noteworthy. These reactions allow for the introduction of aryl or other substituents at specific positions of the heterocyclic core. For instance, a palladium-catalyzed three-component reaction of a 2-aminopyridine, an α-bromoacetophenone, and an arylboronic acid can provide a one-pot synthesis of 2,3-diarylimidazo[1,2-a]pyridines under microwave irradiation. nih.gov While not directly yielding the target molecule, this methodology highlights the potential for convergent, one-pot syntheses of highly substituted imidazo[1,2-a]pyridines.
Iron catalysis has also been employed in the synthesis of these heterocycles. For example, an iron-catalyzed aerobic oxidative process allows for the direct functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes. rsc.org Furthermore, copper-catalyzed reactions have been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org These methods often offer milder reaction conditions and the use of less expensive and more environmentally benign metals compared to palladium.
Table 1: Examples of Transition Metal-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂ | 2-Aminopyridine, α-Bromoacetophenone, Arylboronic Acid | 2,3-Diarylimidazo[1,2-a]pyridine | nih.gov |
| FeBr₃ | Imidazo[1,2-a]pyridine, Aryl Aldehyde | 3-Aroylimidazo[1,2-a]pyridine | rsc.org |
| Copper | 2-Aminopyridine, Nitroolefin | Substituted Imidazo[1,2-a]pyridine | organic-chemistry.org |
Metal-Free Synthetic Routes
The development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of often toxic and expensive heavy metals. Several metal-free approaches for the synthesis of imidazo[1,2-a]pyridines have been reported. One common strategy involves the condensation of 2-aminopyridines with α-haloketones, which can often proceed without a metal catalyst, sometimes simply by heating in a suitable solvent. acs.org
Iodine-catalyzed reactions have also proven effective. For example, a one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation can produce a variety of 2,3-disubstituted imidazo[1,2-a]pyridines. rsc.org Additionally, a metal-free approach for the C3-chlorination and bromination of imidazo[1,2-a]pyridines has been developed using sodium chlorite (B76162) and sodium bromite (B1237846) as the halogen source under acidic conditions. rsc.orgresearchgate.net This method is particularly relevant for the synthesis of halogenated derivatives like the target compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained widespread acceptance as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology.
For example, an expeditious one-pot, metal-free, three-component reaction for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been reported using microwave irradiation. rsc.org Another example is a one-pot sequential route to pyrido fused imidazo[4,5-c]quinolines which utilizes microwave assistance for the initial condensation of substituted 2-amino pyridines with 2-bromo-2′-nitroacetophenone to form imidazo[1,2-a]pyridines. rsc.org The rapid and efficient heating provided by microwaves can overcome activation barriers and drive reactions to completion in a fraction of the time required by traditional methods.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Three-component synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines | Longer reaction times, often lower yields | Short reaction times (minutes), good to very good yields | rsc.org |
| Condensation of 2-aminopyridines and α-haloketones | Hours of reflux | Minutes of irradiation | rsc.org |
Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to develop more environmentally benign processes. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods like microwave synthesis.
A notable example is the synthesis of imidazo[1,2-a]pyridine derivatives in water, which is considered the most environmentally friendly solvent. rsc.org One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, are also a key aspect of green chemistry as they reduce solvent waste and energy consumption. A five-component cascade reaction for the synthesis of N'- (1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives has been successfully achieved in a mixture of water and ethanol, highlighting the potential for complex molecule synthesis in green media. rsc.org
Mechanistic Investigations of Imidazo[1,2-a]pyridine Formation Reactions
The formation of the imidazo[1,2-a]pyridine ring system is a cornerstone of heterocyclic chemistry, with various synthetic strategies developed to access this privileged scaffold. Mechanistic studies have revealed a confluence of reaction pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions. These investigations are critical for optimizing reaction yields, controlling regioselectivity, and expanding the substrate scope.
Proposed Reaction Pathways and Intermediates (e.g., Imine Intermediate Formation, Ortoleva-King Reaction)
The synthesis of imidazo[1,2-a]pyridines, including the target compound this compound, is often rationalized through several key mechanistic proposals. Two of the most prominent pathways involve the formation of an imine intermediate and the Ortoleva-King reaction.
A widely accepted mechanism for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines involves the initial condensation of a 2-aminopyridine with a carbonyl compound to form an imine intermediate . For instance, the reaction of a 2-aminopyridine with an aldehyde can lead to the formation of an imine, which is then activated by a catalyst, often a Lewis acid like iodine. This activation facilitates the nucleophilic attack of a third component, such as an isocyanide, leading to a [4+1] cycloaddition and subsequent intramolecular cyclization to yield the final imidazo[1,2-a]pyridine product. rsc.org This pathway highlights the versatility of multicomponent reactions in constructing the heterocyclic core.
Another significant pathway is the Ortoleva-King reaction . This reaction traditionally involves the heating of active methyl or methylene (B1212753) compounds with iodine and pyridine to produce pyridinium salts. In the context of imidazo[1,2-a]pyridine synthesis, this reaction has been adapted to a one-pot process where a 2-aminopyridine reacts with a ketone in the presence of iodine. researchgate.net Preliminary mechanistic studies suggest that this reaction proceeds through a catalytic Ortoleva-King type mechanism. organic-chemistry.org The reaction is believed to proceed through the formation of an α-iodoketone, which then reacts with the 2-aminopyridine.
The direct acid-catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been studied to gain insight into the reaction mechanism. The formation of different substituted products can be explained by the concurrent operation of a ketimine pathway and an Ortoleva-King type reaction. researchgate.net The prevalence of one pathway over the other is influenced by the specific substituents on both the acetophenone (B1666503) and the pyridine ring. rsc.org
Computational studies, such as those employing quantum-chemical calculations, have been utilized to further elucidate these reaction mechanisms. For instance, investigations into the cyclization of imino pyridinium salts have suggested a preference for an intramolecular Mannich-type addition over a pericyclic 1,5-electrocyclization, which enables a Baldwin-allowed 5-exo-trig cyclization. rsc.org
The table below summarizes the key proposed intermediates in the formation of the imidazo[1,2-a]pyridine ring system.
| Intermediate | Description | Reaction Pathway |
| Imine | Formed from the condensation of a 2-aminopyridine and a carbonyl compound. | Multicomponent Reactions |
| Pyridinium Salt | Formed from the reaction of an α-haloketone or in situ generated α-iodoketone with 2-aminopyridine. | Ortoleva-King Reaction |
| Amidinium Species | Formed from the nucleophilic attack of an amine on an activated species, which can undergo subsequent cyclization. | Cyclocondensation Reactions |
| Enamine | Can be formed as an intermediate in certain multicomponent reactions leading to imidazo[1,2-a]pyridines. | Multicomponent Reactions |
Influence of Catalysts and Reaction Conditions on Product Selectivity
The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome and selectivity of imidazo[1,2-a]pyridine synthesis. A wide array of catalysts, including metal-based and metal-free systems, have been explored.
Metal Catalysts: Copper catalysts, such as copper(I) iodide (CuI), have been effectively used in the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org These reactions are often compatible with a broad range of functional groups. organic-chemistry.org Palladium catalysts, like Pd(OAc)₂, have been employed in one-pot, three-component reactions under microwave irradiation to synthesize 2,3-diarylimidazo[1,2-a]pyridines. nih.gov Iron-catalyzed Ortoleva-King type protocols, using inexpensive and readily available FeCl₃·6H₂O and molecular iodine, have also been developed. researchgate.net Similarly, a novel nickel/iodine catalytic system has been introduced for the synthesis of 2-arylimidazo[1,2-a]pyridines. researchgate.net
The role of the metal catalyst can be multifaceted, including the activation of substrates, facilitation of cross-coupling reactions, and promotion of oxidative cyclization. The ligand environment around the metal center can also significantly influence selectivity.
Metal-Free Catalysts and Reagents: Molecular iodine is a versatile and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines. acs.org It can act as a Lewis acid to activate intermediates or as a source for in situ generation of HI. acs.org Studies have shown that the combination of flavin and iodine can catalyze an aerobic oxidative C-N bond-forming process. The use of sodium chlorite or bromite as a halogen source in the presence of an acid like acetic acid allows for the regioselective halogenation of the imidazo[1,2-a]pyridine core, which is a crucial step for introducing substituents like the bromo group in this compound. researchgate.net
Reaction Conditions: Reaction conditions such as solvent, temperature, and the use of microwave irradiation can dramatically affect reaction times and yields. For instance, microwave-assisted synthesis has been shown to be an expeditious method for one-pot, three-component reactions to produce 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov The choice of solvent can also be critical; for example, electrochemical investigations have shown that a mixture of ethanol and DMSO can facilitate electrochemical cyclization due to improved solubility of reagents like KI. researchgate.net
The following table provides examples of different catalytic systems and their effects on the synthesis of imidazo[1,2-a]pyridines.
| Catalyst System | Reactants | Product Type | Key Features |
| CuI / O₂ (aerobic) | 2-Aminopyridines, Acetophenones | 2-Substituted Imidazo[1,2-a]pyridines | Broad functional group compatibility. organic-chemistry.org |
| Pd(OAc)₂ / Microwave | 2-Aminopyridines, α-Haloacetophenones, Arylboronic acids | 2,3-Diarylimidazo[1,2-a]pyridines | Rapid, one-pot, three-component reaction. nih.gov |
| FeCl₃·6H₂O / I₂ | Aromatic ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridine derivatives | Inexpensive and readily available catalyst system. researchgate.net |
| Molecular Iodine (I₂) | 2-Aminopyridines, Acetophenones, Dimedone | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enones | Environmentally benign, ultrasonic-assisted synthesis. acs.org |
| NaClO₂ or NaBrO₂ / AcOH | Imidazo[1,2-a]pyridines | 3-Chloro or 3-Bromo-imidazo[1,2-a]pyridines | Transition-metal-free regioselective halogenation. researchgate.net |
In the specific case of This compound , the synthesis would likely involve a starting material of 6-bromo-2-aminopyridine. The bromo substituent at this position can influence the nucleophilicity of the pyridine nitrogen and the subsequent cyclization steps. The choice of catalyst would be crucial to achieve high regioselectivity and yield, overcoming any potential deactivating effects of the bromine atom. The presence of the two methyl groups at the 2 and 3 positions would be dictated by the choice of the ketone precursor, in this case, likely 3-bromo-2-butanone or a related species in a condensation reaction.
Chemical Reactivity and Derivatization Strategies of 5 Bromo 2,3 Dimethylimidazo 1,2 a Pyridine
General Reactivity Patterns of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) ring system exhibits a rich and diverse reactivity, largely influenced by the electron-donating nature of the fused imidazole (B134444) ring and the electron-deficient character of the pyridine (B92270) ring. This electronic makeup dictates the regioselectivity of various functionalization reactions.
Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of imidazo[1,2-a]pyridines. nih.govrsc.org The inherent electronic properties of the heterocyclic system make certain positions more susceptible to electrophilic or radical attack. The C3-position is the most electron-rich and sterically accessible site, making it the primary target for a wide array of C-H functionalization reactions, including alkylation, arylation, and acylation. researchgate.netnih.gov While C3 is the most common site for functionalization, reactions at other positions, such as C5, have also been reported, often guided by specific directing groups or reaction conditions. nih.govdocumentsdelivered.com For instance, rhodium(III)-catalyzed C5-arylation of imidazo[1,2-a]pyridine-3-carboxamides has been achieved using an N-methoxyamide directing group. documentsdelivered.com
Radical-mediated reactions have emerged as a potent tool for the direct functionalization of imidazo[1,2-a]pyridines, offering alternative pathways to introduce various substituents. rsc.orgresearchgate.net These reactions often proceed under mild conditions and can be initiated by transition metals, metal-free oxidants, or photoredox catalysis. nih.govrsc.org The C3 position is a common target for radical alkylation, arylation, and trifluoromethylation. nih.gov For example, visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides has been reported to proceed efficiently at room temperature. nih.gov Radical reactions can also be directed to other positions of the ring system, such as the C5 position, as demonstrated by the visible-light-induced C5-alkylation with alkyl N-hydroxyphthalimides. nih.gov
The Bromine Substituent as a Versatile Handle for Further Derivatization
The bromine atom at the C5-position of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine serves as a key functional group for a multitude of derivatization strategies. Its ability to participate in cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange opens up a vast chemical space for the synthesis of novel analogs.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the C5-bromo substituent is an excellent substrate for these transformations. The Suzuki cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for the arylation and heteroarylation of bromo-substituted heterocycles. mdpi.comnih.gov While specific examples for this compound are not extensively documented, the reactivity of analogous 5-bromo-substituted pyridines and other nitrogen-rich heterocycles provides a strong indication of its potential. mdpi.comnih.govuzh.ch These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.
Table 1: Representative Conditions for Suzuki Cross-Coupling of Bromo-Heterocycles This table presents data for analogous bromo-substituted heterocycles to illustrate the expected reactivity of this compound.
| Bromo-Heterocycle | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to good | mdpi.com |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 | nih.gov |
| 5-Bromo-1,2,3-triazine | Various arylboronic acids | Pd(dppf)Cl₂ | Ag₂CO₃ | Dioxane/H₂O | 80 | up to 97 | uzh.ch |
The C5-position of the imidazo[1,2-a]pyridine ring is generally less activated towards nucleophilic aromatic substitution (SNAr) compared to positions on a highly electron-deficient pyridine ring. However, under certain conditions, particularly with strong nucleophiles or through transition-metal catalysis, displacement of the bromide can be achieved. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) of bromo-substituted heterocycles is a well-established method for the formation of C-N bonds. mit.edu While direct SNAr with nucleophiles like alkoxides or amines might require harsh conditions or specific activation of the ring, these transformations are, in principle, feasible. The reactivity in such reactions would be influenced by the electronic nature of the nucleophile and the stability of the potential Meisenheimer intermediate. nih.govnih.gov
Bromine-lithium exchange is a powerful technique for the formation of organolithium species, which can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.orgethz.ch This reaction is typically fast and occurs at low temperatures, often outcompeting other potential reactions. The resulting 5-lithio-2,3-dimethylimidazo[1,2-a]pyridine would be a highly reactive intermediate capable of reacting with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides. While specific literature on the bromine-lithium exchange of this compound is scarce, the behavior of other bromo-substituted pyridines and imidazoles suggests that this would be a viable and efficient method for functionalization at the C5-position. rsc.orgnih.govresearchgate.net
Table 2: Examples of Bromine-Metal Exchange and Electrophilic Trapping on Bromo-Heterocycles This table presents data for analogous bromo-substituted heterocycles to illustrate the expected reactivity of this compound.
| Bromo-Heterocycle | Metalating Agent | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-iodopyridine | i-PrMgCl | Various electrophiles | Functionalized pyridines | Good | researchgate.net |
| 2,4,5-Tribromoimidazole | n-BuLi (2 equiv.) | Various electrophiles | 2-Substituted 4,5-dibromoimidazoles | Moderate | rsc.org |
| (5-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester | i-PrMgCl/n-BuLi | DMF | (5-Formyl-pyridin-2-yl)-carbamic acid tert-butyl ester | Good | nih.gov |
Reactivity Considerations of the Methyl Substituents
The methyl groups at the C2 and C3 positions of this compound are generally considered to be chemically inert under standard synthetic conditions. The aromatic character of the fused ring system reduces the acidity of the protons on these methyl groups, making them poor candidates for reactions that require deprotonation, such as aldol-type condensations with aldehydes. The literature on imidazo[1,2-a]pyridine chemistry overwhelmingly focuses on C-H functionalization of the ring itself rather than reactions involving alkyl substituents. While specialized, highly reactive organometallic or radical conditions could potentially engage these methyl groups, such transformations are not commonly reported. Therefore, the C2 and C3 methyl groups are best regarded as modulators of the ring's electronic properties and steric environment rather than as primary reactive handles for derivatization.
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more simple starting materials in a single operation. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org For the imidazo[1,2-a]pyridine scaffold, MCRs represent a cornerstone for structural diversification, enabling access to a wide array of analogues for applications in medicinal chemistry and materials science. rsc.orgresearchgate.net
One of the most powerful MCRs for this system is the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.comsciforum.net This three-component reaction involves the condensation of a 2-aminoazine (like a 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by an acid, to yield 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org This method is exceptionally versatile, accommodating a broad spectrum of reactants and enabling the introduction of multiple points of diversity into the final molecule, making it ideal for creating compound libraries. bio-conferences.orgmdpi.com
C3-Alkylation via Aza-Friedel–Crafts Reaction
A significant strategy for functionalizing the imidazo[1,2-a]pyridine core at the C3 position is the three-component aza-Friedel–Crafts reaction. dntb.gov.uaresearchgate.net This method facilitates the synthesis of C3-alkylated imidazo[1,2-a]pyridines by reacting the parent heterocycle with an aldehyde and an amine, often a cyclic amine like morpholine. mdpi.comresearchgate.net The reaction is typically catalyzed by a Lewis acid, such as Yttrium(III) triflate (Y(OTf)₃), and proceeds efficiently without the need for an inert atmosphere. dntb.gov.uamdpi.com
This protocol demonstrates broad substrate scope and excellent functional group tolerance. utexas.edu Research has shown that various substituted 2-phenylimidazo[1,2-a]pyridines can be successfully alkylated. mdpi.com The reaction is compatible with both electron-donating and electron-withdrawing groups on the aldehyde component. Crucially, imidazo[1,2-a]pyridine substrates bearing substituents such as methyl groups or halogens (chloro, bromo) on the pyridine ring react smoothly to provide the desired C3-alkylated products in good to excellent yields. mdpi.com This highlights the robustness of the method and its applicability for creating analogues of compounds like this compound, provided the C3 position is available for reaction.
Table 1: Substrate Scope for the Aza-Friedel–Crafts C3-Alkylation of Imidazo[1,2-a]pyridines mdpi.comThis table showcases the reaction of various substituted benzaldehydes with 2-phenylimidazo[1,2-a]pyridine (B181562) and morpholine.
| Aldehyde Substrate | Product | Yield (%) |
|---|---|---|
| p-Tolualdehyde | 4a | 95 |
| Benzaldehyde | 4b | 92 |
| 4-Methoxybenzaldehyde | 4c | 87 |
| 4-Fluorobenzaldehyde | 4d | 91 |
| 4-Chlorobenzaldehyde | 4e | 88 |
| 4-Bromobenzaldehyde | 4f | 85 |
| 4-(Trifluoromethyl)benzaldehyde | 4g | 82 |
| 4-Cyanobenzaldehyde | 4h | 89 |
| 2,4-Dichlorobenzaldehyde | 4i | 83 |
Aminophosphonation
The aminophosphonation reaction, often exemplified by the Kabachnik–Fields reaction, is a multi-component condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) to form α-aminophosphonates. Despite its utility for other heterocyclic systems, a review of the scientific literature indicates that this specific transformation is not a well-documented or common strategy for the derivatization of the imidazo[1,2-a]pyridine scaffold. Searches for aminophosphonation or Kabachnik-Fields reactions applied to this compound or its close analogues did not yield established protocols, suggesting this remains an unexplored area of its chemical reactivity.
Strategies for Building Compound Libraries and Analogues
The imidazo[1,2-a]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates. rsc.orgbeilstein-journals.org Consequently, significant effort has been dedicated to developing strategies for the synthesis of compound libraries and analogues for biological screening.
A primary approach involves the use of MCRs, such as the GBB reaction, to rapidly assemble a core structure with multiple points of diversity. sciforum.net This has been successfully applied to create libraries of imidazo[1,2-a]pyridine-based peptidomimetics by using different amino acid-derived components. beilstein-journals.org In one sophisticated strategy, an imidazo[1,2-a]pyridine core is first constructed via a GBB reaction, and the resulting product is then used as a component in a subsequent Ugi MCR, leading to highly complex hybrid molecules with significant potential for biological activity. beilstein-journals.org
An alternative to MCRs is a more traditional, multi-step approach to building focused libraries. This method is exemplified by the development of potent imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as anti-tuberculosis agents. The synthesis begins with the reaction of an appropriately substituted 2-aminopyridine (B139424) with an ethyl 2-chloroacetoacetate derivative to form the core heterocyclic ester. This intermediate is then hydrolyzed to the corresponding carboxylic acid, which serves as a common precursor for diversification. Finally, a library of amide analogues is generated through standard EDC-mediated amide coupling reactions with a variety of amines. This systematic approach allows for detailed structure-activity relationship (SAR) studies.
These strategies underscore the versatility of the this compound scaffold and its relatives as foundational structures for combinatorial chemistry and drug discovery, enabling the efficient exploration of chemical space to identify novel therapeutic agents.
Non Medicinal Applications and Materials Science Aspects
Applications in Dye Chemistry and Textile Manufacturing
While direct applications of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine in textile manufacturing are not extensively documented in current literature, the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has shown significant potential as fluorescent dyes. These compounds are characterized by a π-conjugated bicyclic structure which is conducive to strong fluorescence with excellent quantum yields. ijrpr.com
The photophysical properties of imidazo[1,2-a]pyridines can be modulated by introducing different substituents. For instance, the presence of electron-donating groups tends to enhance luminescence. ijrpr.com This tunability allows for the creation of dyes with specific emission spectra. For example, some imidazo[1,5-a]pyridine (B1214698) derivatives have been developed as blue emissive dyes. mdpi.com The functionalization of the imidazo[1,2-a]pyridine core with various groups can produce a range of colors, making them versatile for dye applications. nih.gov
Although not specifically for textiles, imidazo[1,2-a]pyridine-functionalized xanthene dyes have been synthesized for use as fluorescent probes, highlighting their robustness as a dye scaffold. rsc.org The development of such specialized dyes indicates the potential for creating imidazo[1,2-a]pyridine-based dyes for other applications, including textiles, should the need for their specific chromatic or fluorescent properties arise.
Functional Materials Development
The imidazo[1,2-a]pyridine framework serves as a valuable building block for a variety of functional materials, largely due to its rigid, planar structure and inherent electronic properties. nih.gov The ease of functionalization at various positions on the bicyclic ring allows for the synthesis of a diverse library of derivatives with tailored properties. rsc.orgrsc.org These derivatives are integral to the development of materials for electronics, optics, and sensing technologies. mdpi.com
The introduction of a bromine atom, as in this compound, is a key synthetic step for further elaboration. Brominated imidazo[1,2-a]pyridines are versatile intermediates in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the introduction of a wide range of functional groups. nih.gov This chemical handle is crucial for constructing more complex molecules designed for specific material applications.
The development of photo-functional materials is a significant area of application for imidazo[1,2-a]pyridines. nih.gov These materials can interact with light in specific ways, leading to their use in devices like organic light-emitting diodes (OLEDs) and as fluorescent sensors. The inherent fluorescence of the imidazo[1,2-a]pyridine core is a key feature that is exploited in these applications. ijrpr.com
Optical Properties and Their Technological Relevance
The optical properties of imidazo[1,2-a]pyridine derivatives are at the heart of their technological relevance. These compounds are known for their strong fluorescence, with the emission characteristics being highly dependent on the nature and position of substituents on the heterocyclic core. ijrpr.com The introduction of different functional groups can alter the electronic structure of the molecule, thereby tuning the absorption and emission wavelengths.
For example, a study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores demonstrated that the emission could be tuned from the near-UV to the deep-blue region by functionalizing the C6 position with either electron-donating or electron-accepting groups. nih.gov These fluorophores exhibited intense photoluminescence with quantum yields ranging from 0.17 to 0.51. nih.gov The emitting excited state was also found to be tunable, ranging from a pure π-π* transition to an intramolecular charge transfer (ICT) state. nih.gov
The table below summarizes the photophysical data for a series of V-shaped bis-imidazo[1,2-a]pyridine derivatives, illustrating the effect of substitution on their optical properties.
| Compound | Absorption λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| 4b | 258, 318 | 385 | 0.22 | 1.83 |
| 4c | 320, 410 | 467 | 0.35 | 2.01 |
| 5b | 265, 320 | 387 | 0.51 | 1.95 |
| 5c | 315, 412 | 470 | 0.48 | 2.15 |
Data adapted from a study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores, where compounds differ by the central bridging unit and peripheral substituents. nih.gov
Applications in Cell Imaging
The fluorescent nature of imidazo[1,2-a]pyridine derivatives makes them excellent candidates for use as probes in biological imaging. Their ability to emit light upon excitation allows for the visualization of cellular structures and processes. An imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of mercury ions (Hg²⁺) in living HeLa cells. rsc.org
Furthermore, novel fluorescent probes based on the imidazo[1,2-a]pyridine scaffold have been designed for the sensitive and selective imaging of cysteine in living cells and even in zebrafish. nih.govbohrium.com These probes exhibit a significant enhancement in fluorescence intensity upon reacting with the target analyte, allowing for its detection and localization within a biological system. The low cytotoxicity and good cell permeability of these probes are critical for their application in live-cell imaging. rsc.org
Metal Sensing Technologies
The development of fluorescent chemosensors for the detection of metal ions is a significant application of imidazo[1,2-a]pyridine derivatives. These sensors are designed to exhibit a change in their fluorescence properties upon binding to a specific metal ion. This change can be an increase ('turn-on') or decrease ('turn-off') in fluorescence intensity.
A fluorescent probe based on a fused imidazo[1,2-a]pyridine scaffold has been shown to be highly selective for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media. rsc.orgnih.gov The probe demonstrated a 'turn-on' response for Fe³⁺ and a 'turn-off' response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range. rsc.org The selectivity of these probes is a key advantage, as they can detect the target ion even in the presence of other competing cations. rsc.org Pyridine (B92270) derivatives, in general, are also utilized as fluorescent sensors for various cations. mdpi.com
The design of these sensors often involves incorporating a specific binding site for the metal ion into the fluorescent imidazo[1,2-a]pyridine structure. The interaction between the metal ion and the binding site causes a conformational or electronic change in the molecule, leading to the observed change in fluorescence.
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,2-a]pyridine derivatives have emerged as promising materials for use in organic light-emitting diodes (OLEDs), particularly as deep-blue emitters. nih.govresearchgate.net The development of efficient and stable deep-blue emitters is a critical challenge in OLED technology, and imidazo[1,2-a]pyridines offer a potential solution.
In one study, novel bipolar deep-blue fluorescent emitters were designed using imidazo[1,2-a]pyridine as the electron-accepting unit and phenanthroimidazole as the electron-donating unit. nih.gov These materials exhibited high emission quantum yields and were used to fabricate OLEDs with high external quantum efficiencies (EQEs) and deep-blue emission. nih.gov Notably, the devices showed negligible efficiency roll-off at high brightness, a significant advantage for practical applications. nih.gov
The performance of these materials in OLEDs is attributed to their excellent thermal stability and the ability to achieve a balance of charge carriers within the device. nih.govresearchgate.net The versatility of the imidazo[1,2-a]pyridine scaffold allows for the design of a wide range of emitters with tailored optoelectronic properties for OLED applications. uni-giessen.debldpharm.com
The table below presents the performance of OLEDs based on two different imidazo[1,2-a]pyridine emitters.
| Emitter | Max. EQE (%) | CIE Coordinates (x, y) at 10000 cd/m² |
| IP-PPI | 5.23 (doped) | (0.154, 0.077) |
| IP-DPPI | 6.13 (doped) | (0.153, 0.078) |
Data from a study on imidazo[1,2-a]pyridine-based deep-blue emitters for OLEDs. nih.gov
Role as Chiral Dopants for Liquid Crystals
The application of imidazo[1,2-a]pyridine derivatives as chiral dopants in liquid crystals is an emerging area of research. Chiral dopants are used to induce a helical twist in a nematic liquid crystal phase, leading to the formation of a cholesteric phase, which is essential for certain display technologies. nih.gov
Recent research has focused on the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.govnih.govresearchgate.net Atropisomers are stereoisomers that result from hindered rotation around a single bond. The development of synthetic methods to produce these chiral molecules with high enantiomeric excess is the first critical step toward their application as chiral dopants. nih.govnih.gov The ability to create a wide range of these chiral structures opens up the possibility of tuning the helical twisting power and other properties of the resulting liquid crystal mixtures. researchgate.net While this field is still developing, the successful synthesis of these chiral scaffolds is a promising indicator of their future potential in liquid crystal technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine?
- Methodological Answer : The compound is commonly synthesized via condensation reactions using brominated precursors. For example, ethyl bromopyruvate reacts with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃, yielding 65% product . Alternative routes involve bromination of aminopyridine derivatives, where 2-amino-3-methylpyridine undergoes regioselective bromination to introduce the bromine substituent . Key considerations include solvent polarity, temperature control, and catalyst selection to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and purity. High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while X-ray crystallography provides definitive structural elucidation, as demonstrated in crystallographic studies of related imidazo[1,2-a]pyridine derivatives . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit diverse bioactivities, including anxiolytic, antiviral, and anti-inflammatory properties. These activities are structure-dependent; for instance, substituents like bromine enhance electrophilic reactivity, influencing target binding. Comparative studies using in vitro assays (e.g., enzyme inhibition) and structure-activity relationship (SAR) models are recommended to evaluate specific pharmacological profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Catalyst selection : Transition-metal catalysts (e.g., Pd) could improve bromination efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves yields, as shown in microwave-mediated syntheses of related bromoimidazoles .
- Factorial design : A 2³ factorial experiment (varying temperature, solvent ratio, and catalyst concentration) identifies synergistic effects .
Q. How do structural modifications influence regioselectivity in bromination reactions?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Electron-donating groups (e.g., methyl) direct bromination to para positions, while steric hindrance from bulky substituents may shift reactivity. Computational tools (e.g., DFT calculations) predict reactive sites, validated by NMR and LC-MS to confirm bromine placement .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Strategies include:
- Comparative SAR analysis : Map bioactivity against substituent patterns (e.g., bromine vs. methyl groups) .
- Dose-response validation : Re-evaluate conflicting results using standardized in vitro assays (e.g., IC₅₀ measurements).
- Molecular docking : Predict binding affinities to targets like cyclin-dependent kinases (CDKs) to explain divergent activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
